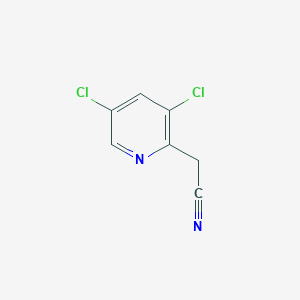

2-(3,5-Dichloropyridin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichloropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBLRLLFBCFUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Dichloropyridin 2 Yl Acetonitrile

Direct Synthesis Approaches to the 2-(3,5-Dichloropyridin-2-yl)acetonitrile Scaffold

Direct synthesis focuses on the introduction of the nitrile group in a single, efficient step from an appropriately substituted pyridine (B92270) precursor. Nucleophilic substitution is the cornerstone of this approach.

The most common direct method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position of the pyridine ring with a cyanide nucleophile. The probable starting material for this reaction is 2,3,5-trichloropyridine (B95902), where the chlorine atom at the 2-position is selectively displaced.

The choice of the cyanide source is critical for the success of the substitution reaction. Alkali metal cyanides, such as sodium cyanide (NaCN) and potassium cyanide (KCN), are frequently used due to their reactivity and availability. google.com These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), which effectively solvate the cation and enhance the nucleophilicity of the cyanide ion. google.com

For instance, in a process analogous to the synthesis of 2-cyano-3,6-dichloropyridine, 2,3,5-trichloropyridine can be reacted with potassium cyanide. google.com The reaction is generally heated to facilitate the substitution, with temperatures ranging from 60°C to 130°C. google.com

| Cyanide Source | Solvent | Temperature Range (°C) | Pressure | Reference |

| Potassium Cyanide | N-Methyl-2-pyrrolidone (NMP) | 80 - 130 | Ambient | google.com |

| Sodium Cyanide | Dimethyl Sulfoxide (DMSO) | 25 - 85 | Ambient | google.com |

In some cases, copper(I) cyanide (CuCN) is employed, particularly when the leaving group is less reactive. The Rosenmund-von Braun reaction, for example, utilizes CuCN to convert aryl halides to nitriles. While typically used for aryl bromides or iodides, it can be adapted for activated aryl chlorides. This method often requires higher temperatures.

Another approach involves using acetonitrile (B52724) itself as the source of the cyanomethyl group. A patent for the synthesis of a similar compound, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, utilizes the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile in the presence of a base and a catalyst. google.com This method generates the required carbanion from acetonitrile in situ.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), making them susceptible to nucleophilic attack. quora.com The presence of two electron-withdrawing chlorine atoms at the 3- and 5-positions further deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.

In the context of 2,3,5-trichloropyridine, the nitrogen atom and the chlorine atoms work in concert to activate the C2 and C6 positions for nucleophilic attack. The chlorine atom at the 2-position is a good leaving group, facilitating its displacement by the cyanide ion. The stability of the intermediate formed during the reaction is a key factor determining the regioselectivity of the attack. quora.com

The nucleophilic substitution reaction on the 2,3,5-trichloropyridine ring proceeds via the SNAr (addition-elimination) mechanism. This pathway involves two main steps:

Nucleophilic Attack: The cyanide ion (-:CN) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily broken. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. quora.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion from the 2-position. This step is typically fast and results in the formation of the final product, this compound.

A one-pot strategy for synthesizing this compound could be envisioned based on the direct conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to its corresponding acetonitrile derivative. google.com This patented method involves heating the starting material with acetonitrile, a base (like sodium methoxide or sodium ethoxide), and a catalyst under pressure. google.com This approach combines the generation of the nucleophile and the substitution reaction in a single procedural step.

Exemplary One-Step Reaction Conditions (based on an analogous compound) google.com

| Reactant | Cyanide Source | Base | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) |

|---|

This method highlights an efficient pathway that avoids the handling of solid alkali metal cyanides and streamlines the production process.

Nucleophilic Substitution Reactions for Nitrile Introduction

Multi-Step Synthetic Routes to this compound

A practical multi-step synthesis involves the initial preparation of the key intermediate, 2,3,5-trichloropyridine, followed by the previously described nucleophilic substitution.

A common method for preparing 2,3,5-trichloropyridine involves the reductive dechlorination of a more highly chlorinated pyridine. For example, pentachloropyridine or 2,3,5,6-tetrachloropyridine can be reacted with metallic zinc in a strongly alkaline aqueous solution and a water-immiscible reaction medium. google.com The reaction is typically carried out at temperatures between 20°C and 100°C. google.com

Step 1: Synthesis of 2,3,5-Trichloropyridine google.com

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| Pentachloropyridine | Zinc dust, 6N Ammonium Hydroxide, Toluene | 70°C, 35 hours | 52% |

Once 2,3,5-trichloropyridine is obtained and purified, it can be subjected to the cyanation reaction as described in section 2.1.1.1 to yield the final product. This two-step approach allows for the purification of the intermediate, which can lead to a higher purity of the final compound.

Synthesis of Halogenated Pyridine Precursors

The foundation for the synthesis of this compound lies in the preparation of appropriately substituted halogenated pyridines. Compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3,5-dichloropyridine serve as crucial starting materials or intermediates in various synthetic routes.

One common precursor is 2-amino-3,5-dichloropyridine . A general synthesis for this compound involves the chlorination of 2-amino-5-chloropyridine (B124133). In a typical procedure, 2-amino-5-chloropyridine is reacted with N-chlorosuccinimide in a solvent mixture of N,N-dimethylformamide (DMF) and methanol at a controlled temperature, for instance, 45°C chemicalbook.comgoogle.com. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated by removing the solvent and purified by recrystallization from a suitable solvent like ethanol, affording 2-amino-3,5-dichloropyridine in good yield and purity chemicalbook.com.

Another key intermediate is a 2-bromo-3,5-dichloropyridine . This can be synthesized from 2-amino-3,5-dichloropyridine via a Sandmeyer-type reaction. The amino group is first diazotized using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then displaced by a bromide ion to yield 2-bromo-3,5-dichloropyridine chemicalbook.comchemimpex.comnih.gov.

For the synthesis of 3,5-dichloropyridine , one method involves the reaction of acrylonitrile with anhydrous chloral in the presence of copper(I) chloride to form 2,3,5-trichloropyridine. This intermediate can then be selectively dehalogenated by reacting it with zinc metal in the presence of an acidic compound to yield 3,5-dichloropyridine epo.org.

The synthesis of 2,3-dichloro-5-methylpyridine , another relevant precursor, can be achieved through various routes. One approach involves the cyclization of dichloroacetonitrile with methacrolein patsnap.com. Another method starts from 5-methyl-3,4-dihydropyridin-2(1H)-one, which is reacted with chlorine in the presence of a catalyst like ferric chloride in a solvent such as toluene. Subsequent treatment with a chlorinating agent like phosgene yields a mixture of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine patsnap.com.

Functional Group Interconversions Leading to the Acetonitrile Moiety

The introduction of the acetonitrile group onto the dichloropyridine ring is a critical step in the synthesis of this compound. This is typically achieved through a nucleophilic substitution reaction where a halide at the 2-position of the pyridine ring is displaced by a cyanide-containing nucleophile. The most common method for this transformation is the palladium-catalyzed cyanation of a 2-halo-3,5-dichloropyridine (where halo can be chloro or bromo).

This cross-coupling reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to afford the desired aryl nitrile and regenerate the palladium(0) catalyst nih.govresearchgate.net. A variety of cyanide sources can be employed, with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being a less toxic and commonly used alternative to reagents like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) nih.govnih.gov.

The general reaction scheme for a palladium-catalyzed cyanation of a 2-halo-3,5-dichloropyridine would be as follows:

2-Halo-3,5-dichloropyridine + Cyanide Source --(Pd catalyst, Ligand, Base, Solvent)--> this compound

The choice of the halogen at the 2-position is significant, with aryl bromides generally being more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions rsc.org.

Strategic Utilization of Acetonitrile as a Building Block in Pyridine Chemistry

While the direct cyanation of a pre-formed dichloropyridine ring is a primary route, the strategic use of acetonitrile itself as a building block in the construction of the pyridine ring is an alternative approach in pyridine chemistry. Acetonitrile can serve as a source of a two-carbon unit with a nitrogen atom in various cyclization reactions to form pyridine derivatives epo.org. However, for the specific synthesis of this compound, the more direct approach of introducing the cyano group onto a pre-existing 3,5-dichloropyridine framework is generally more efficient and widely employed.

Optimization of Synthetic Parameters for this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several key reaction parameters.

Selection and Impact of Reaction Solvents

The choice of solvent plays a crucial role in palladium-catalyzed cyanation reactions. The solvent must be able to dissolve the reactants and the catalyst system while also facilitating the reaction kinetics. Common solvents for these types of cross-coupling reactions include aprotic polar solvents and ethereal solvents.

| Solvent | Typical Application in Cyanation | Reference |

| N,N-Dimethylformamide (DMF) | Frequently used for palladium-catalyzed cyanations, often at elevated temperatures. | rsc.org |

| Tetrahydrofuran (THF) | A common ethereal solvent used in cross-coupling reactions, sometimes in combination with water. | mit.edu |

| Dioxane | Often used in a biphasic system with water, which can be beneficial when using water-soluble cyanide sources like K₄[Fe(CN)₆]. | nih.gov |

| Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that can be effective in promoting the reaction. | google.com |

| Acetonitrile | Can be used as a solvent, particularly in copper-catalyzed cyanations. | nih.govorganic-chemistry.org |

For the cyanation of (hetero)aryl halides, solvent systems like a 1:1 mixture of dioxane and water have been shown to be effective, particularly when using K₄[Fe(CN)₆]·3H₂O as the cyanide source nih.gov. The use of aqueous media can be advantageous for dissolving the inorganic cyanide salt and facilitating its transfer to the organic phase where the catalyst and substrate reside mit.edu.

Role of Base Catalysis and Specific Basic Reagents

A base is often required in palladium-catalyzed cyanation reactions, particularly when using cyanide sources like K₄[Fe(CN)₆]. The base can play multiple roles, including activating the palladium precatalyst and promoting the dissociation of the cyanide from the iron complex nih.gov.

| Base | Role and Application | Reference |

| Potassium Acetate (KOAc) | A weaker base that has been found to be effective in the cyanation of aryl chlorides, providing excellent results while minimizing substrate or product decomposition that can occur with stronger bases. | nih.gov |

| Potassium Carbonate (K₂CO₃) | A commonly used base in cross-coupling reactions, though it can sometimes lead to decomposition of sensitive substrates or products. | nih.gov |

| Cesium Carbonate (Cs₂CO₃) | A strong inorganic base that can be effective but may also promote side reactions. | mit.edu |

| Potassium Phosphate (K₃PO₄) | Another common inorganic base used in palladium-catalyzed reactions. | mit.edu |

The choice of base is critical and needs to be optimized for the specific substrate. For instance, in the cyanation of ethyl 4-chlorobenzoate, potassium acetate (KOAc) was found to be superior to stronger bases like potassium carbonate (K₂CO₃) nih.gov.

Transition Metal-Catalyzed Approaches

Both palladium and copper catalysts are widely used for the cyanation of aryl halides.

Palladium-Catalyzed Approaches:

Palladium catalysis is the most prevalent method for the cyanation of chloropyridines. The effectiveness of the catalytic system is highly dependent on the choice of the palladium precursor and the phosphine ligand.

| Catalyst/Ligand System | Application | Reference |

| Palladacycle precatalysts (e.g., G3-XPhos) | These are highly active and stable precatalysts that can be used at low catalyst loadings for the cyanation of (hetero)aryl chlorides. | nih.govnih.gov |

| Pd(OAc)₂ / XPhos | A common catalyst system where palladium(II) acetate is reduced in situ to the active palladium(0) species. XPhos is a bulky electron-rich phosphine ligand that is effective for the cyanation of challenging substrates like aryl chlorides. | nih.gov |

| Pd₂(dba)₃ / dppf | Another widely used palladium source (tris(dibenzylideneacetone)dipalladium(0)) in combination with a ferrocene-based ligand (1,1'-bis(diphenylphosphino)ferrocene). | nih.gov |

The use of palladacycle precatalysts can be advantageous as they are often more stable and generate the active catalytic species more reliably than using separate palladium salts and ligands nih.gov.

Copper-Catalyzed Approaches:

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is another important method. While traditionally requiring stoichiometric amounts of copper(I) cyanide, catalytic versions have been developed. Copper catalysis can be particularly useful for the direct cyanation of C-H bonds in some heterocycles nih.gov. In the context of displacing a halide, copper-catalyzed methods can offer an alternative to palladium, sometimes with different substrate scope or milder reaction conditions organic-chemistry.orgnih.gov.

| Catalyst | Application | Reference |

| CuI | Copper(I) iodide is a common catalyst for cyanation reactions, often used with a cyanide source like KSCN. | organic-chemistry.org |

| Copper Cyanide (CuCN) | Can be used as both a catalyst and a cyanide source in some protocols. | nih.gov |

The choice between a palladium or copper-based system will depend on the specific substrate, desired reaction conditions, and cost considerations.

Temperature, Pressure, and Reaction Time Effects

The synthesis of this compound, typically proceeding via a nucleophilic substitution of a halogen atom on the pyridine ring with a cyanide source, is significantly influenced by reaction parameters such as temperature, pressure, and reaction time. While specific data for the synthesis of this exact molecule is proprietary and often found within patent literature, general principles from analogous reactions involving the cyanation of halopyridines can be applied.

Temperature: The reaction temperature is a critical factor that governs the rate of the cyanation reaction. For the cyanation of 2-halopyridines, temperatures typically range from 20 to 150 °C google.com. Lower temperatures can lead to sluggish or incomplete reactions, while excessively high temperatures may result in the formation of undesired byproducts and decomposition of the starting materials or the product. Optimal temperature selection is therefore a balance between achieving a reasonable reaction rate and minimizing side reactions. For instance, in the cyanation of 2,3-dichloro-5-trifluoromethylpyridine, reactions have been effectively carried out at temperatures between 82 and 98 °C google.com.

Pressure: Most laboratory and industrial scale syntheses of pyridylacetonitriles are conducted at atmospheric pressure. The use of elevated pressure is generally not required for the cyanation of halopyridines unless volatile reagents or solvents are used at temperatures above their boiling points. Standard reactions are typically performed in sealed vessels to prevent the escape of volatile and toxic reagents like cyanides, but not necessarily to increase pressure.

Reaction Time: The duration of the reaction is contingent upon the temperature, the reactivity of the substrate, and the concentration of the reactants. Reaction times can vary from as short as 30 minutes to several hours. For example, a patent discloses that the reaction time for the preparation of 2-amino-5-chloropyridine can range from 0.2 to 24 hours, depending on the specific conditions employed google.com. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of impurities.

The interplay of these three parameters is crucial for the efficient synthesis of this compound. The table below summarizes the typical ranges for these parameters based on analogous cyanation reactions of halopyridines.

| Parameter | Typical Range | Remarks |

| Temperature | 20 - 150 °C | Higher temperatures increase reaction rates but may lead to side products. |

| Pressure | Atmospheric | Elevated pressures are generally not necessary for this type of transformation. |

| Reaction Time | 0.5 - 24 hours | Dependent on temperature, substrate, and catalyst. Monitored by chromatography. |

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methods in chemical manufacturing. This trend has also impacted the synthesis of heteroaromatic compounds like this compound, with a focus on microwave-assisted synthesis and the application of green chemistry principles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods nih.gov. The application of microwave irradiation to the synthesis of pyridine derivatives has been well-documented, demonstrating its potential for the efficient preparation of compounds like this compound.

In a typical microwave-assisted cyanation, the reaction mixture is heated rapidly and uniformly, which can enhance the reaction rate and minimize the formation of byproducts. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles under microwave conditions was achieved in a short reaction time with good to excellent yields nih.gov. Similarly, the preparation of pyridinium salts has been successfully conducted using microwave heating at temperatures around 155 °C for 50 minutes in acetonitrile mdpi.com. While a specific protocol for the microwave-assisted synthesis of this compound is not publicly available, the general conditions from related syntheses suggest that a mixture of a 2-halo-3,5-dichloropyridine precursor and a cyanide salt in a suitable high-boiling polar aprotic solvent could be irradiated with microwaves to afford the desired product efficiently.

The benefits of microwave-assisted synthesis are summarized in the following table:

| Feature | Advantage |

| Rapid Heating | Drastically reduced reaction times. |

| Uniform Heating | Minimized side reactions and improved yields. |

| Higher Temperatures | Allows for reactions to be carried out above the solvent's boiling point in sealed vessels. |

| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than conventional heating. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Use of Less Hazardous Chemical Syntheses: Traditional cyanation reactions often involve highly toxic cyanide sources such as sodium or potassium cyanide. Green chemistry encourages the exploration of less toxic cyanating agents or in-situ generation of cyanide to minimize handling risks.

Safer Solvents and Auxiliaries: Many cyanation reactions are performed in polar aprotic solvents like DMSO or DMF, which can be difficult to recover and have associated health and environmental concerns. The development of synthetic routes in greener solvents such as water, ionic liquids, or even solvent-free conditions is a key aspect of green chemistry. For example, carrying out cyanation reactions in the aqueous phase under microwave conditions can be more environmentally friendly .

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. While some cyanation reactions of halopyridines may require a catalyst, developing highly efficient catalytic systems can significantly improve the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. The direct cyanation of a 2-halo-3,5-dichloropyridine is an atom-economical reaction.

Energy Efficiency: As discussed in the context of microwave-assisted synthesis, utilizing energy-efficient heating methods contributes to a greener process.

While a dedicated green synthesis protocol for this compound is not widely published, the application of these principles can guide the development of more sustainable manufacturing processes for this important chemical intermediate. The biocatalytic hydrolysis of nitriles to amides is an example of a green method that can be applied to derivatives of the target compound, showcasing the potential of biocatalysis in this area of chemistry journals.co.za.

Reactivity and Reaction Mechanisms of 2 3,5 Dichloropyridin 2 Yl Acetonitrile

Nucleophilic Reactivity of the Acetonitrile (B52724) Methylene (B1212753) Group

The methylene group (-CH₂-) in 2-(3,5-dichloropyridin-2-yl)acetonitrile is positioned between the electron-withdrawing pyridine (B92270) ring and the strongly electron-withdrawing nitrile group (-C≡N). This positioning significantly increases the acidity of the methylene protons. As a result, in the presence of a suitable base, this group can be readily deprotonated to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The reactivity of this methylene group is analogous to that observed in other heteroaromatic substituted acetonitriles, which are known to be reactive toward electrophiles under mild conditions nih.gov. The resulting carbanion can undergo several key reactions:

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Condensation Reactions: Reactions with aldehydes and ketones to form new double bonds or hydroxylated products.

These reactions make the acetonitrile methylene group a valuable handle for elaborating the molecular structure and synthesizing more complex derivatives.

Radical Pathways and Intermediates involving the Acetonitrile Moiety

While ionic pathways initiated by deprotonation are common, the acetonitrile moiety can also be involved in radical reactions. The C-H bonds of the methylene group are susceptible to homolytic cleavage, particularly under conditions that favor the formation of free radicals, such as exposure to radical initiators or high temperatures.

Upon abstraction of a hydrogen atom from the methylene group, a this compound radical is formed. This radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent pyridine ring and the nitrile group. This stabilization lowers the energy barrier for its formation and influences its subsequent reactivity. Potential radical pathways include:

Radical Halogenation: Substitution of the remaining methylene proton with a halogen atom.

Radical Addition: Addition across double or triple bonds of other molecules.

Intramolecular Cyclization: If appropriate functional groups are present elsewhere in the molecule, intramolecular radical cyclization could lead to the formation of new ring systems.

Participation in Cross-Coupling Reactions

The two chlorine atoms on the pyridine ring are key sites for participation in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring makes these positions susceptible to oxidative addition by a low-valent metal catalyst, such as palladium.

The chlorine atoms at the 3- and 5-positions of the pyridine ring can be substituted through various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Notable examples include the Suzuki, Heck, and Sonogashira reactions.

Research on the closely related 2,3,5-trichloropyridine (B95902) has shown that Suzuki-Miyaura coupling with arylboronic acids occurs selectively at the 2-position, yielding 3,5-dichloro-2-arylpyridines in high yields nih.govresearchgate.net. This suggests that for this compound, the chlorine atoms at the 3- and 5-positions would be available for similar transformations.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst, Base | C(sp²)–C(sp²) or C(sp²)–C(sp²) |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | C(sp²)–C(sp) |

The reactivity of the two chlorine atoms may differ, potentially allowing for selective or sequential couplings by carefully controlling reaction conditions. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, meaning that reactions involving aryl chlorides often require more specialized and robust catalyst systems nrochemistry.comwikipedia.orgwikipedia.orglibretexts.orglibretexts.orgsynarchive.comnih.govmdpi.comlibretexts.org.

Beyond forming carbon-carbon bonds, the chloro-substituents are also amenable to forming bonds with heteroatoms like nitrogen, oxygen, and sulfur. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for achieving these transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples aryl halides with primary or secondary amines to form aryl amines wikipedia.orgorganic-chemistry.orgrsc.org. This would allow for the introduction of various amino groups at the 3- and/or 5-positions of the pyridine ring.

Ullmann Condensation: This copper-catalyzed reaction can be used to form aryl ethers (C-O bonds) by reacting the aryl halide with an alcohol or phenol, or aryl thioethers (C-S bonds) by reacting with a thiol wikipedia.orgorganic-chemistry.orgnih.govmdpi.comrsc.org.

| Reaction | Nucleophile | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Base | C–N |

| Ullmann Condensation (Ether Synthesis) | Alcohol/Phenol (ROH) | Cu(I) catalyst, Base | C–O |

| Ullmann-type Reaction (Thioether Synthesis) | Thiol (RSH) | Cu(I) catalyst, Base | C–S |

These heteroatom coupling strategies are crucial for synthesizing derivatives with diverse electronic and biological properties.

Electrophilic Activation of the Pyridine Ring

Pyridine is an electron-deficient aromatic ring due to the electronegative nitrogen atom. The presence of two additional electron-withdrawing chlorine atoms in this compound further deactivates the ring towards electrophilic aromatic substitution quimicaorganica.org. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for benzene (B151609) derivatives, require very harsh conditions for pyridines and often result in low yields minia.edu.egmasterorganicchemistry.com.

If an electrophilic substitution were to occur, it would be directed to the positions meta to the nitrogen atom, namely the 4- and 6-positions, as attack at these positions avoids placing a positive charge on the already electron-deficient nitrogen atom in the resonance structures of the reaction intermediate. However, the existing substituents and the strong deactivation make such reactions challenging. For instance, the nitration of dichloropyridines has been shown to be possible but requires forcing conditions, such as using oleum (B3057394) google.com. Alternative strategies, such as a ring-opening/ring-closing sequence via Zincke imine intermediates, have been developed to achieve halogenation at the 3-position of pyridines, highlighting the difficulty of direct electrophilic attack chemrxiv.org.

Rearrangement Reactions and Transformations

The unique combination of functional groups in this compound opens up possibilities for various rearrangement reactions, often leading to the formation of new heterocyclic structures.

One potential transformation is the Thorpe-Ziegler reaction, which is an intramolecular version of the Thorpe reaction wikipedia.orgresearchgate.net. While the Thorpe-Ziegler reaction typically involves dinitriles to form cyclic ketones after hydrolysis, the underlying principle of base-catalyzed self-condensation of nitriles could be applicable. For instance, if the methylene group were functionalized with a second nitrile-containing chain, an intramolecular cyclization could be envisioned.

Additionally, derivatives of pyridylacetonitriles have been shown to undergo rearrangements following other reactions. For example, arylhydrazones formed from the coupling of 2-pyridylacetonitrile (B1294559) with diazonium salts can be cyclized into 1,2,3-triazolylpyridines, a transformation that involves a rearrangement during the cyclization step nih.gov. Other classical named reactions involving molecular restructuring, such as the Beckmann or Favorskii rearrangements, could potentially be applied to suitably modified derivatives of this compound thermofisher.comallen.inberhamporegirlscollege.ac.inmsu.edu.

Mechanistic Insights from Reaction Kinetics and Intermediate Characterization

The reactivity of this compound is governed by the electronic properties of the dichloropyridine ring and the acidity of the methylene protons of the acetonitrile group. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom significantly influences the electron density distribution within the molecule, making it susceptible to nucleophilic attack. Mechanistic insights into its reactions are often gleaned from kinetic studies and the characterization of transient intermediates.

Kinetic studies of analogous reactions involving substituted pyridines and other heterocyclic compounds provide a framework for understanding the reaction pathways of this compound. For instance, the rate of nucleophilic substitution reactions on the pyridine ring is expected to be influenced by the concentration of the reactants and the temperature. The characterization of reaction intermediates, though challenging due to their often short-lived nature, is crucial for elucidating the precise mechanism. Techniques such as spectroscopy and chromatography can be employed to detect and identify these transient species.

Role of Catalysts in Directing Reaction Pathways

Catalysts play a pivotal role in modulating the reactivity and selectivity of reactions involving this compound. Both acid and base catalysts can be employed to facilitate specific transformations.

Base Catalysis: In the presence of a base, the methylene protons of the acetonitrile moiety can be abstracted, generating a carbanion. This nucleophilic intermediate can then participate in a variety of reactions, such as alkylation or condensation. The choice of base is critical, as its strength can influence the position of the equilibrium and the rate of carbanion formation.

Acid Catalysis: Acid catalysts, on the other hand, can activate the pyridine ring towards nucleophilic attack by protonating the nitrogen atom. This increases the electrophilicity of the ring, facilitating the displacement of the chloro substituents.

Metal Catalysis: Transition metal catalysts are also instrumental in mediating reactions of pyridyl compounds. For instance, palladium-catalyzed cross-coupling reactions are a common method for forming carbon-carbon and carbon-heteroatom bonds at the pyridine ring. The catalyst's ligand environment can significantly influence the reaction's outcome, directing the regioselectivity of the substitution. While specific studies on this compound are not abundant, related research on other nitrile-containing compounds highlights the importance of catalyst selection. For example, in the synthesis of acetonitrile itself, copper-based catalysts have shown high activity and selectivity. rsc.org Furthermore, the adsorption and reaction of acetonitrile on rhodium catalysts supported on titanium dioxide have been studied, indicating that the metal sites play a key role in the dissociation of acetonitrile. researchgate.net

The following table summarizes the potential roles of different types of catalysts in the reactions of this compound, based on general principles and findings for related compounds.

| Catalyst Type | Potential Role in Reactions of this compound |

| Base Catalysts | Deprotonation of the acetonitrile methylene group to form a nucleophilic carbanion. |

| Acid Catalysts | Activation of the pyridine ring towards nucleophilic substitution via protonation of the nitrogen atom. |

| Transition Metal Catalysts | Facilitation of cross-coupling reactions for C-C and C-heteroatom bond formation on the pyridine ring. |

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the nature of the products formed. In the context of reactions involving this compound, the polarity and protic or aprotic nature of the solvent are key factors to consider.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and acetonitrile (ACN) are commonly used in nucleophilic substitution reactions involving pyridines. These solvents can solvate cations effectively, which can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. For instance, studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines have been conducted in dimethylformamide/acetonitrile mixtures, highlighting the relevance of these solvent systems. researchgate.net

Polar Protic Solvents: Protic solvents, such as alcohols, can participate in hydrogen bonding and can also act as nucleophiles themselves. This can lead to competing solvolysis reactions. However, in some cases, the ability of a protic solvent to stabilize both anions and cations through hydrogen bonding can facilitate certain reaction pathways.

The choice of solvent can also influence the acidity of the methylene protons of the acetonitrile group. A more polar solvent can better stabilize the resulting carbanion, thus increasing the acidity of the protons. A kinetic study of 3,5-dicyanothiophene with amines in both water and acetonitrile demonstrated the significant influence of the solvent on reaction rates. nih.gov

The following table provides a general overview of the expected effects of different solvent types on reactions involving this compound.

| Solvent Type | General Effect on Reactions |

| Polar Aprotic (e.g., DMF, Acetonitrile) | Can accelerate nucleophilic substitution reactions by stabilizing charged intermediates and transition states. |

| Polar Protic (e.g., Ethanol, Water) | Can participate in hydrogen bonding, potentially leading to solvolysis side reactions. Can stabilize both anionic and cationic species. |

| Nonpolar (e.g., Toluene, Hexane) | Generally disfavored for reactions involving charged species, as they cannot effectively solvate ions. |

Advanced Spectroscopic Characterization of 2 3,5 Dichloropyridin 2 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. This allows for the determination of the structure, dynamics, reaction state, and chemical environment of molecules.

The ¹H NMR spectrum of 2-(3,5-Dichloropyridin-2-yl)acetonitrile is anticipated to provide distinct signals corresponding to the protons in the molecule. The pyridine (B92270) ring protons, due to their distinct electronic environments, will exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons of the acetonitrile (B52724) group will also present a unique signal.

Based on the analysis of related dichloropyridine structures, the two aromatic protons on the pyridine ring are expected to appear as distinct doublets in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The mutual coupling between these protons would result in a small coupling constant (J), characteristic of meta-coupling in a pyridine ring. The methylene protons (CH₂) adjacent to the cyano group are expected to resonate as a singlet further upfield, likely in the range of δ 3.5 to 4.5 ppm, influenced by the electron-withdrawing effects of both the cyano group and the dichloropyridinyl moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-4 | 7.8 - 8.2 | d |

| Pyridine H-6 | 8.3 - 8.7 | d |

| CH₂ | 3.8 - 4.2 | s |

Note: These are predicted values based on analogous compounds and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum, typically between δ 120 and 155 ppm. The carbons bearing the chlorine atoms (C-3 and C-5) will be significantly influenced by the halogen's electronegativity. The quaternary carbon attached to the acetonitrile group (C-2) will also have a characteristic chemical shift. The methylene carbon (CH₂) and the nitrile carbon (C≡N) will appear at higher and lower field regions, respectively. The nitrile carbon is typically observed around δ 115-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 125 - 130 |

| C-5 | 145 - 150 |

| C-6 | 140 - 145 |

| CH₂ | 25 - 30 |

| C≡N | 115 - 120 |

Note: These are predicted values and are subject to solvent and experimental variations.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to establish the connectivity between coupled protons. sdsu.edu For this compound, a cross-peak between the signals of the H-4 and H-6 protons would confirm their spatial proximity and coupling relationship within the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum would show correlations between the H-4 signal and the C-4 carbon signal, the H-6 signal and the C-6 carbon signal, and the methylene proton signal with the methylene carbon signal. This technique is invaluable for unambiguous assignment of the carbon signals. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. This can be useful for determining the preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. The most prominent and diagnostic peak will be the stretching vibration of the nitrile (C≡N) group, which is expected to appear as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-Cl stretching vibrations are expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C≡N Stretch | 2240 - 2260 | Sharp, Medium |

| C=C / C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Note: These are predicted frequency ranges and can be influenced by the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be active in one technique but not the other.

For this compound, the symmetric vibrations of the molecule will be particularly strong in the Raman spectrum. The C≡N stretch, while visible in IR, is also expected to give a strong signal in the Raman spectrum. The breathing modes of the pyridine ring, which involve the symmetric expansion and contraction of the ring, typically give rise to a strong and sharp band in the Raman spectrum, often in the 990-1050 cm⁻¹ region. The C-Cl symmetric stretching vibrations would also be readily observable.

Table 4: Predicted Raman Shifts for Key Vibrational Modes of this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C≡N Stretch | 2240 - 2260 | Strong |

| Pyridine Ring Breathing | 990 - 1050 | Strong, Sharp |

| C-Cl Symmetric Stretch | 650 - 750 | Strong |

Note: Predicted shifts are based on data from analogous compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The presence of two chlorine atoms in the molecule produces a characteristic isotopic pattern for the molecular ion and its fragments, which simplifies spectral interpretation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of this compound. The theoretical exact mass can be calculated based on its molecular formula, C₇H₄Cl₂N₂.

Table 1: Theoretical Exact Mass for Isotopologues of this compound

| Isotopologue Formula | Isotope Composition | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₄³⁵Cl₂N₂ | Both Chlorine atoms are ³⁵Cl | 185.98025 |

| C₇H₄³⁵Cl³⁷ClN₂ | One ³⁵Cl and one ³⁷Cl | 187.97730 |

An experimental HRMS measurement that matches these theoretical values provides strong evidence for the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules, often resulting in the observation of the protonated molecular ion [M+H]⁺. For this compound, ESI-MS would be expected to show a cluster of peaks corresponding to the protonated molecule, reflecting the natural isotopic abundance of chlorine.

Table 2: Expected [M+H]⁺ Ions in ESI-MS of this compound

| Ion | Theoretical m/z | Expected Relative Intensity |

|---|---|---|

| [C₇H₅³⁵Cl₂N₂]⁺ | 186.98808 | 100% |

| [C₇H₅³⁵Cl³⁷ClN₂]⁺ | 188.98513 | ~65% |

The observation of this characteristic isotopic pattern is a key diagnostic feature in the ESI-mass spectrum of this compound. Depending on the solvent system used, such as acetonitrile, adducts with solvent molecules may also be observed, for instance, [M+ACN+H]⁺. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for assessing the purity of this compound and identifying any volatile impurities. In the mass spectrometer, electron ionization (EI) is typically used, which imparts significant energy to the molecule, leading to predictable fragmentation patterns.

Table 3: Plausible Fragment Ions in the EI-MS of Dichloropyridylacetonitrile Isomers

| Fragment | Description |

|---|---|

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-CN]⁺ | Loss of the nitrile group |

| [M-CH₂CN]⁺ | Cleavage of the bond to the acetonitrile group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise from π → π* transitions within the dichloropyridine ring system. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's chromophore. While specific spectral data for this compound is not widely published, related dichlorophenol compounds show absorption peaks in the UV region. researchgate.net The spectrum is typically recorded in a solvent like acetonitrile or methanol, which is transparent in the region of interest. researchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. azom.comlibretexts.org The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula, C₇H₄Cl₂N₂. Agreement between the experimental and calculated values, typically within a ±0.4% tolerance, serves as a crucial confirmation of the compound's purity and empirical formula. nih.govnmrmbc.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 44.97% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.16% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 37.91% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.98% |

| Total | | | | 187.029 | 100.00% |

Computational Chemistry and Theoretical Studies of 2 3,5 Dichloropyridin 2 Yl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For a molecule like 2-(3,5-Dichloropyridin-2-yl)acetonitrile, DFT calculations would provide profound insights into its structural and electronic nature.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would be performed to locate the global minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

The resulting optimized geometry would provide precise data on the spatial arrangement of the atoms. A conformational analysis would also be necessary to explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-C bond connecting the acetonitrile (B52724) group to the pyridine (B92270) ring. The relative energies of these conformers would be calculated to identify the most stable conformation.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Note: This table is illustrative and not based on actual published data.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.395 | C1-C2-C3 | 119.5 |

| C2-N1 | 1.335 | C2-N1-C6 | 117.0 |

| C2-Cl1 | 1.740 | N1-C2-Cl1 | 115.8 |

| C4-Cl2 | 1.738 | C3-C4-Cl2 | 119.2 |

| C6-C7 | 1.480 | C1-C6-C7 | 121.0 |

Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the electronic structure would be undertaken to understand the distribution of electrons and identify regions of chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: This table is illustrative and not based on actual published data.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.85 |

Table 3: Hypothetical Mulliken Atomic Charges of this compound (Note: This table is illustrative and not based on actual published data.)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N1 (Pyridine) | -0.450 |

| C2 | 0.280 |

| Cl1 | -0.150 |

| C4 | 0.120 |

| Cl2 | -0.145 |

| C7 (Acetonitrile) | 0.050 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). The MEP map is a powerful tool for predicting the sites of intermolecular interactions and chemical reactions.

Natural Bond Orbital (NBO) analysis would be employed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization. This analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are quantified by second-order perturbation theory, providing insights into the stabilization energy associated with these interactions. This would reveal the delocalization of electron density from the pyridine ring to the acetonitrile group and the influence of the chloro substituents on the electronic structure.

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is a significant lack of published research specifically detailing the computational and theoretical chemistry of this compound. While general methodologies and studies on related dichloropyridine or pyridylacetonitrile compounds exist, no specific data or detailed findings corresponding to the requested outline for this compound could be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, as the foundational research data required to generate content on predicted spectroscopic parameters, ab-initio calculations, reaction mechanism simulations, and solvation effects for this specific compound is not available in the public domain.

General computational studies on similar structures, such as 2,3-dichloropyridine (B146566) and 4-amino-3,5-dichloropyridine, have been conducted to investigate their structural, vibrational, and electronic properties using methods like Density Functional Theory (DFT). scholarsresearchlibrary.comnih.gov These studies typically involve geometry optimization, calculation of vibrational frequencies, and analysis of frontier molecular orbitals (HOMO-LUMO). scholarsresearchlibrary.com Similarly, research on other substituted pyridines has employed DFT to interpret experimental infrared and Raman spectra. researchgate.net However, directly applying these findings to this compound would be scientifically inappropriate and speculative.

Without dedicated computational studies on this compound, the creation of detailed data tables for spectroscopic parameters, discussion of specific ab-initio calculation results, simulation of its reaction mechanisms, or analysis of its solvation effects remains unfeasible.

Applications of 2 3,5 Dichloropyridin 2 Yl Acetonitrile As a Synthetic Intermediate

Precursor for Substituted Pyridine (B92270) Derivatives with Diverse Functionalitiesnih.govresearchgate.netnih.gov

The structure of 2-(3,5-Dichloropyridin-2-yl)acetonitrile offers several sites for chemical modification, making it an excellent starting material for a variety of substituted pyridine derivatives. The acetonitrile (B52724) group is particularly versatile; its α-methylene protons are acidic and can be deprotonated to form a nucleophile, enabling the introduction of various substituents at the carbon adjacent to the pyridine ring. mdpi.com

Furthermore, the nitrile group itself can undergo a range of transformations. It can be hydrolyzed to form a carboxylic acid (2-(3,5-Dichloropyridin-2-yl)acetic acid) or an amide (2-(3,5-Dichloropyridin-2-yl)acetamide), which are themselves valuable intermediates for further reactions. nih.gov Reduction of the nitrile yields the corresponding primary amine, 2-(3,5-Dichloropyridin-2-yl)ethanamine, opening pathways to another class of derivatives. The chlorine atoms on the pyridine ring can also be targeted for nucleophilic substitution reactions, allowing for the introduction of alkoxy, amino, or other functional groups, thereby creating a diverse library of pyridine compounds from a single precursor. researchgate.net

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Resulting Functional Group | Product Class |

|---|---|---|---|

| Acetonitrile | Hydrolysis | Carboxylic Acid / Amide | Acetic Acid / Acetamide Derivatives |

| Acetonitrile | Reduction | Primary Amine | Ethanamine Derivatives |

| Acetonitrile | Cycloaddition | Heterocycle (e.g., Triazole) | Heterocyclic Pyridines |

| α-Methylene | Alkylation | Substituted Acetonitrile | α-Substituted Pyridine Derivatives |

| Chloro Substituent | Nucleophilic Substitution | Alkoxy, Amino, etc. | Functionally Diverse Pyridines |

Key Building Block for Nitrogen-Containing Heterocyclic Systemsmdpi.comrsc.orgbeilstein-journals.org

The acetonitrile moiety of this compound is a powerful tool for constructing new heterocyclic rings. Acetonitriles are well-established precursors in cycloaddition reactions. For instance, the reaction of the nitrile group with azides, a type of [3+2] cycloaddition, can be used to form tetrazole or triazole rings, which are prevalent in medicinal chemistry. rsc.orgresearchgate.net

Additionally, the active methylene (B1212753) group can participate in condensation and cyclization reactions with various reagents to build fused heterocyclic systems. Reactions with sulfur-containing reagents, such as disulfur (B1233692) dichloride, can lead to the formation of sulfur-nitrogen heterocycles like thiadiazoles. researchgate.net These reactions demonstrate the compound's role as a foundational building block for creating more complex, multi-ring nitrogen-containing heterocyclic architectures. mdpi.com

Role in the Synthesis of Complex Organic Molecular Scaffoldsrsc.orgmdpi.com

Beyond simple derivatives, this compound serves as a key intermediate in multi-step syntheses aimed at producing complex molecular scaffolds. The pyridine ring is a common feature in many biologically active molecules and natural products. rsc.org The combination of the stable dichloropyridine core with the reactive acetonitrile handle allows for its incorporation into larger structures through sequential, controlled chemical steps.

Its utility as a C2 building block enables its use in constructing parts of larger frameworks, including spirocyclic systems and other topographically complex molecules that are of significant interest in drug discovery. researchgate.netmdpi.com The ability to perform diverse chemical operations on both the ring and the side chain makes it a strategic component for convergent synthesis routes, where different fragments of a target molecule are synthesized separately before being joined together.

Intermediate in the Preparation of Agrochemical and Pharmaceutical Compoundsgoogle.comresearchgate.netresearchgate.netsigmaaldrich.comgoogle.com

The dichloropyridine motif is a well-established toxophore in the agrochemical industry and a common scaffold in pharmaceuticals. Consequently, this compound and its close analogs are important intermediates in the synthesis of these commercial products. For example, related compounds such as 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile are known intermediates for fungicides like fluopyram.

While specific public-domain examples naming this compound as a direct precursor for a marketed drug or pesticide are often proprietary, its structural elements are found in numerous patented compounds. For instance, compounds like 2-amino-5-chloropyridine (B124133) are key intermediates for sedative drugs. nih.gov The versatility of the subject compound makes it an ideal starting point for synthesizing analogs of existing active ingredients for screening and development of new therapeutic agents and crop protection chemicals. researchgate.netresearchgate.netgoogle.com

Table 2: Related Pyridine Intermediates and Their Applications

| Intermediate | Application Area | Target Compound Class |

|---|---|---|

| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | Agrochemical | Fungicides (e.g., Fluopyram) |

| 2-Amino-5-chloropyridine | Pharmaceutical | Sedative-Hypnotics (e.g., Zopiclone) |

| 2-[4-(3,5-Dichloropyridin-2-yl)oxyphenoxy]propanoic acid | Agrochemical | Herbicides |

Ligand Synthesis and Coordination Chemistry Applicationsnih.govhud.ac.uk

Pyridine-based molecules are among the most common and versatile ligands in coordination chemistry and catalysis due to the ability of the pyridine nitrogen atom to coordinate strongly with metal ions. This compound can be used as a precursor to synthesize a variety of ligands. nih.gov

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, creating bidentate (N,N or N,O) chelating agents. The acetonitrile nitrogen itself can also participate in coordination. These tailored ligands can then be used to form coordination polymers or discrete metal complexes with specific catalytic, magnetic, or optical properties. The electronic properties of the resulting metal complexes can be fine-tuned by the presence of the electron-withdrawing chlorine atoms on the pyridine ring. hud.ac.uk

Future Perspectives and Emerging Research Directions for 2 3,5 Dichloropyridin 2 Yl Acetonitrile

Development of Novel and Highly Efficient Synthetic Routes

The development of novel synthetic routes is crucial for the cost-effective and sustainable production of 2-(3,5-Dichloropyridin-2-yl)acetonitrile and its derivatives. Future research will likely focus on moving beyond traditional multi-step procedures towards more elegant and efficient strategies.

Key areas of development include:

Late-Stage C-H Functionalization: Direct C-H activation and functionalization of the pyridine (B92270) ring would offer a more atom-economical approach to introduce the acetonitrile (B52724) moiety or other substituents, avoiding the need for pre-functionalized starting materials.

Novel Cyclization Strategies: The development of innovative cyclization reactions to construct the dichloropyridine ring with the acetonitrile group already appended could provide rapid access to the core structure. mdpi.com This might involve multicomponent reactions where precursors are combined in a single step. nih.gov

Flow Chemistry: Continuous flow synthesis can offer significant advantages over batch processes, including improved reaction control, enhanced safety, and easier scalability. Developing a flow-based synthesis for this compound could lead to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, contributing to a greener chemical process.

Below is a table summarizing potential catalytic systems for novel synthetic routes.

| Catalytic System | Synthetic Strategy | Potential Advantages |

| Palladium/Copper | Cross-coupling Reactions | High efficiency in forming C-C bonds. |

| Rhodium/Iridium | C-H Activation | High regioselectivity and atom economy. |

| Organocatalysts | Asymmetric Synthesis | Metal-free, lower toxicity, and cost-effective. |

| Biocatalysts (Enzymes) | Green Chemistry | High stereoselectivity and mild reaction conditions. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The inherent reactivity of this compound, stemming from its dichloropyridine core and the activated methylene (B1212753) group, provides a fertile ground for exploring novel chemical transformations.

Future research could investigate:

Selective Cross-Coupling Reactions: Developing conditions for the selective functionalization of the C3 and C5 positions of the pyridine ring through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would enable the synthesis of a diverse library of derivatives.

Transformations of the Acetonitrile Group: The nitrile functionality can be converted into a wide range of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles. Exploring novel reagents and conditions for these transformations could yield new classes of compounds. mdpi.com

Ring Distortion and Rearrangement Reactions: Investigating the behavior of the dichloropyridine ring under photochemical or high-temperature conditions could lead to the discovery of novel skeletal rearrangements and the formation of unique heterocyclic systems.

Reactions at the Methylene Bridge: The protons on the carbon adjacent to the nitrile group are acidic and can be deprotonated to form a carbanion. This nucleophile can participate in various C-C bond-forming reactions, such as alkylations and aldol-type condensations, to build more complex molecular architectures.

Advanced Characterization Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms is essential for optimizing existing transformations and designing new ones. The application of advanced analytical and computational techniques will be instrumental in achieving this.

Emerging research directions include:

In-situ Spectroscopic Monitoring: Techniques such as ReactIR and in-situ NMR spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products, offering a detailed picture of the reaction kinetics and mechanism.

Advanced Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize transient intermediates and byproducts, providing crucial clues about the reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. tandfonline.com This can help in understanding the factors that control the outcome of a reaction and in designing more efficient catalysts.

The following table highlights advanced techniques for mechanistic studies.

| Technique | Information Gained | Impact on Research |

| 2D NMR Spectroscopy (COSY, HMBC) | Detailed structural elucidation and connectivity. | Confirmation of novel molecular structures. |

| X-ray Crystallography | Precise 3D molecular structure. | Unambiguous determination of stereochemistry. |

| Density Functional Theory (DFT) | Electronic structure and reaction energetics. | Prediction of reactivity and mechanistic pathways. tandfonline.com |

| In-situ IR/Raman Spectroscopy | Real-time monitoring of functional group changes. | Optimization of reaction conditions and kinetic analysis. |

Expansion of Synthetic Utility towards New Chemical Entities

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel and complex molecules with potential applications in various fields.

Future efforts should be directed towards:

Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug discovery. ethernet.edu.et This compound can serve as a key intermediate for the synthesis of novel bioactive molecules targeting a range of diseases. The chloro-substituents provide handles for diversification to explore structure-activity relationships.

Materials Science: Pyridine-containing molecules are known to have interesting photophysical and electronic properties. Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal-organic frameworks (MOFs).

Agrochemicals: Many successful herbicides and pesticides contain a dichloropyridine core. The development of new derivatives could lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Key applications include:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of a target molecule and suggest multiple synthetic routes, including novel and non-intuitive pathways, starting from this compound. researchgate.net

Reaction Optimization: Machine learning algorithms can be trained on experimental data to build predictive models for reaction outcomes. rsc.orgacs.org These models can then be used to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity of a desired transformation, reducing the need for extensive trial-and-error experimentation. nih.govchemrxiv.org

Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual derivatives of this compound, allowing for the in-silico screening of large compound libraries and prioritizing the synthesis of the most promising candidates. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(3,5-Dichloropyridin-2-yl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 3,5-dichloropyridine) can react with acetonitrile derivatives under palladium-catalyzed conditions. Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Temperature : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

- Data Note : Analogous compounds like 2-(2,5-dichlorophenyl)acetonitrile show similar reactivity patterns, with yields >70% under optimized conditions .

Q. How can crystallographic techniques characterize the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated solution in dichloromethane/hexane mixtures.

- Refinement : Use SHELX programs (e.g., SHELXL) for structure solution and refinement, leveraging high-resolution data (R-factor <0.05) .

- Data Note : Related pyridine-acetonitrile derivatives exhibit planar pyridine rings with bond angles deviating <2° from ideal geometry, as seen in DFT-optimized structures .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors, which are toxic .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT studies : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs). For example, the LUMO energy of the nitrile group determines electrophilicity in nucleophilic additions .

- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Parameters include:

- Grid box size : 25 ų centered on the active site.

- Scoring function : Improved accuracy in binding affinity predictions compared to older docking tools .

Q. What experimental design strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for halogenated acetonitrile derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR (¹H/¹³C) and IR data with computational predictions. For example, IR peaks at ~2250 cm⁻¹ confirm the nitrile group, while NMR δ 4.2–4.5 ppm correlates with CH₂CN protons .

- Isotopic labeling : Use ¹⁵N-labeled acetonitrile to distinguish overlapping signals in crowded spectra .

Q. How does the electron-withdrawing effect of chlorine substituents influence the compound’s stability and degradation pathways?

- Methodological Answer :

- Stability studies : Monitor hydrolysis rates under varying pH (e.g., 1–14) via HPLC. Chlorine atoms at the 3,5-positions increase resistance to hydrolysis due to reduced electron density on the pyridine ring .

- Degradation products : LC-MS identifies dichloropyridine derivatives as primary breakdown products in aqueous environments .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

- Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (60:40 to 90:10) to resolve impurities.

- Detection limits : UV detection at 254 nm achieves sensitivity down to 0.1% w/w for halogenated byproducts .

Q. How can environmental impact assessments guide the disposal of this compound waste?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.